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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the atomic layer deposition
(ALD) of gallium oxide (Ga203) thin films using trimethylgallium (TMG) as the gallium
precursor. These guidelines are intended for professionals in research and development who
require precise control over the synthesis of high-quality Ga203 films for various applications,
including electronics and sensing.

Introduction

Gallium oxide (Ga203) is a wide-bandgap semiconductor with significant potential for
applications in power electronics, deep-UV photodetectors, and gas sensors. Atomic Layer
Deposition (ALD) is an ideal technique for depositing high-quality, conformal, and pinhole-free
Ga203 thin films with precise thickness control at the atomic level. Trimethylgallium (TMG,
Ga(CH3)3) is a commonly used gallium precursor in ALD due to its high vapor pressure and
reactivity. This document outlines the ALD processes for Ga203 using TMG with two different
co-reactants: oxygen (02) plasma and ozone (O3).

ALD of Ga203 using TMG and Oxygen Plasma

The use of oxygen plasma as a co-reactant with TMG allows for the deposition of Ga203 over
a broad range of temperatures.[1][2][3] This plasma-enhanced ALD (PEALD) process is
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particularly advantageous for applications requiring low thermal budgets.

Quantitative Data Summary

Parameter Value Reference
Precursor Trimethylgallium (TMG) [1][2][4]
Oxidant Oxygen (02) Plasma [1][2][4]
ALD Temperature Window 100 - 400 °C [1112][3]
Growth per Cycle (GPC) ~0.53 Alcycle [1][2][4]

Ga: ~36 at.%, O: ~51.8 at.%,

Film Composition
C:.~12.2 at.%

[2]4]

As-deposited Film Structure Amorphous

[1](2]

Polycrystalline B-Ga203 (at

Post-annealing Structure )
900 °C in N2)

[1]

Refractive Index (as-
_ 1.86 - 2.05 (for 300-1000 nm)
deposited)

[1]

Refractive Index (annealed) 1.92 - 2.09 (for 300-1000 nm)

[1]

Experimental Protocol: PEALD of Ga203

This protocol is based on a typical PEALD process for depositing Ga203 thin films on Si (111)

substrates.[4]

2.2.1. Materials and Equipment

Gallium Precursor: Trimethylgallium (TMG)

Oxidant: High-purity Oxygen (O2) gas

Carrier/Purge Gas: High-purity Argon (Ar)

Substrate: Solvent-cleaned Si (111) wafers
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e ALD Reactor: A plasma-enhanced ALD system (e.g., Fiji F200) with a base pressure of
~0.20-0.25 Torr.[4]

2.2.2. Deposition Procedure

Substrate Loading: Load the cleaned Si substrates into the ALD reactor through a load lock.

Temperature and Pressure Stabilization: Set the desired deposition temperature within the
ALD window (e.g., 250 °C) and allow the chamber to stabilize.[4]

Gas Flows:

o Set the Ar carrier gas flow for TMG to 60 sccm.[4]

o Set the Ar carrier gas flow for O2 to 200 sccm.[4]

ALD Cycle Sequence (repeated for the desired number of cycles):

[¢]

TMG Pulse: Introduce TMG into the reactor for a pulse duration of 0.015 seconds.[4]

o Ar Purge: Purge the chamber with Ar for 5 seconds to remove any unreacted TMG and
gaseous byproducts.[1]

o 02 Plasma Pulse: Introduce O2 gas and apply RF plasma power (e.g., 100 W) for 20
seconds. The deposition rate saturates for O2 flow durations starting from 10 seconds.[1]

[5]
o Ar Purge: Purge the chamber with Ar for 5 seconds to remove any reaction byproducts.[1]

e Film Growth: The film thickness grows linearly with the number of ALD cycles.[1] For
example, 500 PEALD cycles result in a film thickness of approximately 26.2 nm.[1]

o Post-Deposition Annealing (Optional): To crystallize the as-deposited amorphous film into the
B-Ga203 phase, anneal the sample at 900 °C in a nitrogen (N2) atmosphere for 30 minutes.

[1]

ALD of Ga203 using TMG and Ozone
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Ozone (03) is another effective oxidant for the ALD of Ga203 with TMG, offering a thermal
process that avoids potential plasma-induced damage to the substrate.[6][7]

: _ E

Parameter Value Reference
Precursor Trimethylgallium (TMG) [61[7]
Oxidant Ozone (03) [61[7]

ALD Temperature Window 200 - 375 °C [61[7]
Growth per Cycle (GPC) ~0.52 Alcycle [6][7]

Film Composition Stoichiometric Ga203 (Ga:O = 7

2:3), Carbon-free

As-deposited Film Structure Amorphous [7]
Post-annealing Structure B-Ga203 (at 900 °C in Ar) [7]

Film Density 6.31 x 10"22 atoms/cm? [7]

Experimental Protocol: Thermal ALD of Ga203

This protocol describes a thermal ALD process for depositing Ga203 films on Si(100) and

fused SiO2 substrates.[7]

3.2.1. Materials and Equipment

Oxidant: Ozone (O3) generated from high-purity oxygen

Carrier Gas: Ultra-high purity (99.999%) Nitrogen (N2)

Substrates: Si(100) and fused SiO2

3.2.2. Deposition Procedure

Gallium Precursor: Trimethylgallium (TMG) (99+% purity)

ALD Reactor: A thermal ALD reactor capable of maintaining a pressure of ~1 Torr.[7]
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e Substrate Preparation: Prior to deposition, coat the substrate with a thin (~5 nm) layer of ALD
Al203 to ensure a consistent starting surface.[7]

o Temperature and Pressure Stabilization: Set the deposition temperature to 350 °C and
maintain a reactor pressure of ~1 Torr with a 300 sccm N2 carrier gas flow.[7]

e ALD Cycle Sequence (repeated for the desired number of cycles):

o

TMG Pulse: Dose the reactor with TMG for 0.5 seconds.[7]

[¢]

N2 Purge: Purge the chamber with N2 for 5 seconds.[7]

[¢]

Ozone Pulse: Introduce ozone into the reactor for 3 seconds.[7]

[e]

N2 Purge: Purge the chamber with N2 for 5 seconds.[7]

o Film Characterization: The resulting films are stoichiometric, carbon-free, and amorphous as-
deposited.[7]

o Post-Deposition Annealing (Optional): To obtain crystalline 3-Ga203, anneal the films at 900
°C for 20 minutes under an Argon (Ar) atmosphere.[7]

Visualizations
Experimental Workflow for PEALD of Ga203
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Caption: PEALD workflow for Ga203 deposition using TMG and O2 plasma.
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Caption: Key parameters influencing Ga203 ALD and resulting film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Atomic Layer
Deposition of Ga203 using Trimethylgallium]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b075665#using-trimethylgallium-in-atomic-layer-
deposition-of-ga203]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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